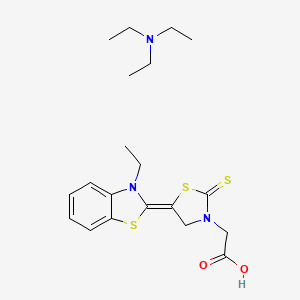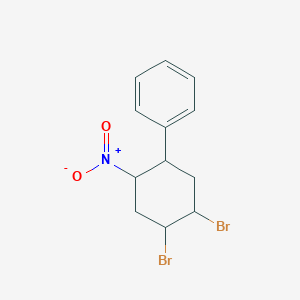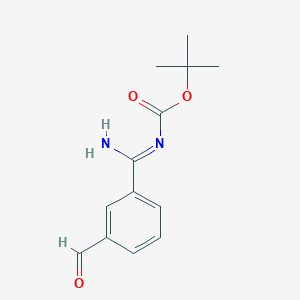
3-(Boc-Amidino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-Amidino)benzaldehyde, also known as [(3-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a Boc-amidino group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Boc-Amidino)benzaldehyde involves the Proline-catalyzed asymmetric Mannich reaction. In this method, benzaldehyde-derived N-Boc-imine is treated with (S)-Proline in acetone to yield the desired product with high enantioselectivity . The reaction conditions typically involve using 20 mol% of (S)-Proline as a catalyst and conducting the reaction at 0°C in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes using environmentally friendly reagents and minimizing waste generation .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-Amidino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc-amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the Boc-amidino group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Boc-Amidino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(Boc-Amidino)benzaldehyde involves its interaction with cellular macromolecules. The Boc-amidino group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This compound can also disrupt cellular redox homeostasis, making it effective against certain fungal pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the Boc-amidino group.
N-Boc-imines: Compounds with a similar Boc-protected imine group.
Substituted Benzaldehydes: Benzaldehyde derivatives with various substituents on the aromatic ring
Uniqueness
3-(Boc-Amidino)benzaldehyde is unique due to the presence of the Boc-amidino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl (NZ)-N-[amino-(3-formylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17) |
Clave InChI |
SSCJFQRKPGHZGU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/C1=CC=CC(=C1)C=O)\N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CC=CC(=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







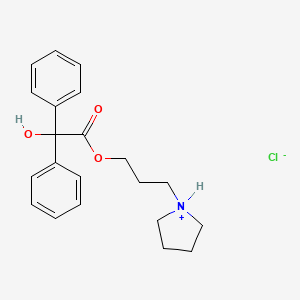
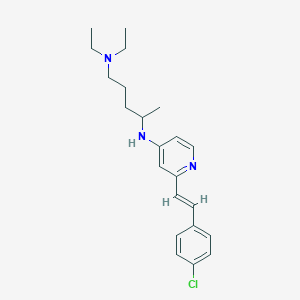
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
